3,5-Dimethoxycinnamic acid

Description

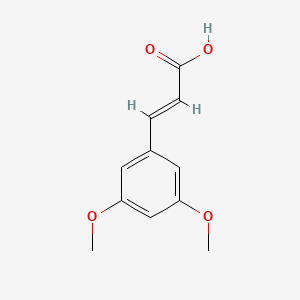

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251999 | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20767-04-8, 16909-11-8 | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16909-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxycinnamic Acid: Natural Sources and Biosynthesis

Abstract

3,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid, is a naturally occurring phenolic compound that has garnered increasing interest within the scientific community. This interest stems from its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a key secondary metabolite in various plant species, understanding its natural distribution and biosynthetic origins is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known natural sources of this compound, delves into its biosynthesis via the phenylpropanoid pathway, and presents detailed methodologies for its extraction, isolation, and characterization. The document aims to serve as an in-depth resource, synthesizing current knowledge to facilitate further research and application of this promising bioactive molecule.

Introduction: The Significance of this compound

This compound belongs to the vast family of phenylpropanoids, a diverse group of plant secondary metabolites derived from the amino acid phenylalanine.[1] The structural hallmark of this compound is the cinnamic acid backbone featuring two methoxy groups at the 3 and 5 positions of the phenyl ring. This specific methoxylation pattern significantly influences its physicochemical properties and biological activity.

Methoxylated derivatives of cinnamic acid are known to exhibit a range of pharmacological effects, including antimicrobial, antidiabetic, anticancer, and neuroprotective activities.[1] The presence and position of methoxy groups can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.[1] While its 4-hydroxy analog, sinapic acid, is more widely studied, this compound presents a unique profile with considerable therapeutic potential. This guide will explore the current understanding of its origins in nature and the intricate enzymatic pathways that lead to its formation.

Natural Occurrence and Distribution

While not as ubiquitously distributed as some other phenolic acids, this compound and its derivatives have been identified in a variety of plant families. The Asteraceae family, in particular, appears to be a notable source.

Table 1: Documented Natural Sources of Dimethoxycinnamic Acid Derivatives

| Family | Genus | Species | Reported Derivatives | Reference(s) |

| Asteraceae | Pterocaulon | P. balansae, P. virgatum | 5,6-dimethoxy-7-(3′-methyl-2′,3′-dihydroxybutyloxy)coumarin, 5,6-dimethoxy-7-(2′,3′-epoxy-3′-methylbutyloxy)coumarin | [2] |

| Asteraceae | Eupatorium | Not specified | Various methoxycinnamic acid derivatives | [1] |

| Brassicaceae | Brassica | B. juncea | Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) | [3][4] |

| Polygalaceae | Polygala | P. tenuifolia | 3,4,5-trimethoxycinnamic acid | [5] |

| Rutaceae | Various | Not specified | p-methoxycinnamic acid | [6] |

| Scrophulariaceae | Various | Not specified | p-methoxycinnamic acid | [6] |

It is important to note that while the presence of dimethoxycinnamic acid derivatives is reported in several species, quantitative data specifically for this compound is often limited. The concentration of these compounds can vary significantly based on the plant part, developmental stage, and environmental conditions. Further quantitative studies are required to identify high-yielding natural sources for efficient extraction.

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.[7] The pathway commences with the deamination of the aromatic amino acid L-phenylalanine.

The Core Phenylpropanoid Pathway

The initial steps of the pathway leading to the cinnamic acid backbone are well-established:

-

Phenylalanine to Cinnamic Acid: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point, channeling carbon from primary metabolism into the phenylpropanoid pathway.

-

Hydroxylation to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by forming a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This activated intermediate is a branch point for various downstream pathways, including flavonoid and lignin biosynthesis.

Hydroxylation and Methoxylation Steps

The characteristic 3,5-dimethoxy substitution pattern arises from a series of subsequent hydroxylation and O-methylation reactions. The biosynthesis of the closely related sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) provides a well-studied model for these transformations.[7][8]

-

Hydroxylation at C3: p-Coumaroyl-CoA is hydroxylated at the C3 position by p-Coumarate 3-hydroxylase (C3H) to yield caffeoyl-CoA.

-

Methylation at C3: The 3-hydroxyl group of caffeoyl-CoA is methylated by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.

-

Hydroxylation at C5: A key step for the 3,5-disubstitution is the hydroxylation of feruloyl-CoA at the C5 position, catalyzed by Ferulate 5-hydroxylase (F5H) , another cytochrome P450 enzyme. This reaction forms 5-hydroxyferuloyl-CoA.

-

Methylation at C5: The final methylation at the 5-hydroxyl group is carried out by a Caffeic acid O-methyltransferase (COMT) , which can act on 5-hydroxyferulic acid (after hydrolysis of the CoA ester) to produce sinapic acid.[8]

The Unresolved Step: Formation of this compound

The precise enzymatic reaction that leads to the formation of this compound, which lacks the 4-hydroxyl group present in sinapic acid, is not yet fully elucidated in plants. Several hypotheses can be proposed:

-

Dehydroxylation of a Sinapic Acid Precursor: An undiscovered enzyme could catalyze the reductive removal of the 4-hydroxyl group from sinapic acid or one of its CoA-activated precursors. While enzymatic dehydroxylation of aromatic compounds is known in microorganisms, this mechanism is not well-documented in plant secondary metabolism.[9]

-

Alternative O-Methyltransferase Activity: A specific O-methyltransferase might exist that can act on a 3-methoxy-5-hydroxycinnamic acid intermediate, followed by a subsequent methylation. However, the origin of this precursor without a 4-hydroxyl group would still need to be explained.

-

Decarboxylation and Subsequent Modification: It is also conceivable that a different biosynthetic route, potentially involving decarboxylation and subsequent modifications of a precursor, could lead to this compound. However, this is less likely given its structural similarity to other phenylpropanoids.

Further research, including enzyme assays with putative dehydroxylases and detailed metabolic profiling of plants known to produce this compound, is necessary to fully uncover this missing step in the biosynthetic pathway.

Experimental Protocols: Extraction, Isolation, and Characterization

The following section provides a generalized, yet detailed, protocol for the extraction, isolation, and characterization of this compound from plant material. This protocol is based on established methods for the purification of cinnamic acid derivatives and can be adapted for specific plant matrices.[10][11]

Extraction of Phenolic Compounds

This protocol aims to obtain a crude extract enriched with phenolic compounds, including this compound.

Materials:

-

Dried and powdered plant material (e.g., leaves or stems of Pterocaulon or Eupatorium species)

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Maceration and Ultrasonic-Assisted Extraction: a. Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% aqueous methanol (v/v). c. Sonicate the mixture for 1 hour at room temperature. d. Macerate the mixture for 24 hours at room temperature with occasional stirring.

-

Filtration and Re-extraction: a. Filter the extract through Whatman No. 1 filter paper. b. Collect the filtrate and transfer the plant residue back to the flask. c. Repeat the extraction process (steps 1b-2a) two more times with fresh 80% methanol.

-

Concentration: a. Combine all the filtrates. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed, yielding a crude aqueous extract.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

Preparative HPLC is a powerful technique for isolating pure compounds from a complex mixture.[12][13]

Instrumentation and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: 0.1% formic acid in water (v/v)

-

Mobile Phase B: Acetonitrile

-

Crude aqueous extract from section 4.1, filtered through a 0.45 µm syringe filter

Procedure:

-

Method Development (Analytical Scale): a. Initially, develop a separation method on an analytical HPLC system with a C18 column to determine the optimal gradient and retention time of the target compound.

-

Preparative HPLC Run: a. Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes. b. Inject a suitable volume of the filtered crude extract onto the column. c. Elute the compounds using a linear gradient, for example:

- 0-5 min: 5% B

- 5-45 min: 5% to 60% B

- 45-50 min: 60% to 95% B

- 50-55 min: Hold at 95% B

- 55-60 min: 95% to 5% B d. Monitor the elution profile at a wavelength of approximately 320 nm. e. Collect fractions corresponding to the peak of interest based on the retention time determined during the analytical run.

-

Post-Purification: a. Combine the fractions containing the pure compound. b. Evaporate the solvent under reduced pressure to obtain the isolated this compound. c. Lyophilize the sample to remove any remaining water.

Characterization of the Isolated Compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical HPLC, where a single sharp peak should be observed.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the compound. For this compound (C₁₁H₁₂O₄), the expected [M-H]⁻ ion is at m/z 207.06.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the vinylic protons, aromatic protons, and the two methoxy groups.

Biological Activities and Future Perspectives

While research specifically on this compound is still emerging, studies on related methoxycinnamic acids provide strong indications of its potential biological activities.

-

Antioxidant Activity: The phenolic structure of this compound suggests it may act as a potent antioxidant by scavenging free radicals.[3][14]

-

Anti-inflammatory Effects: Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, and this compound may share this activity.[4][5][15]

-

Anticancer Potential: Various methoxycinnamic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound could be a valuable lead compound in cancer research.[16][17][18]

The unique substitution pattern of this compound warrants further investigation into its specific mechanisms of action and its potential as a therapeutic agent. Future research should focus on:

-

Quantitative analysis of this compound in a wider range of plant species to identify high-yielding sources.

-

Elucidation of the complete biosynthetic pathway , particularly the enzymatic dehydroxylation step.

-

In-depth pharmacological studies to evaluate its efficacy and safety in various disease models.

-

Structure-activity relationship studies to design and synthesize more potent and selective derivatives.

Conclusion

This compound is a promising natural product with a biosynthetic origin in the phenylpropanoid pathway. While its full biosynthetic route is yet to be completely unraveled, its presence in various plant families, particularly the Asteraceae, makes it an accessible target for natural product chemists and pharmacologists. The methodologies outlined in this guide for its extraction, isolation, and characterization provide a solid foundation for researchers to explore its potential. As our understanding of this compound grows, so too will its potential applications in the fields of medicine and biotechnology.

References

- 1. 4-hydroxybenzoate 3-monooxygenase (NAD(P)H) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-hydroxybenzoate 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. Enzymatic hydroxylation of aromatic compounds | Semantic Scholar [semanticscholar.org]

- 11. 3,5-Dimethoxy-4-hydroxycinnamic acid, 98%, predominantly trans isomer | Fisher Scientific [fishersci.ca]

- 12. researchgate.net [researchgate.net]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxycinnamic Acid

This document provides an in-depth technical analysis of the spectroscopic data for trans-3,5-Dimethoxycinnamic acid (CAS: 16909-11-8), a key intermediate in organic synthesis and a member of the diverse family of cinnamic acids.[1] This guide is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization for quality control, reaction monitoring, and structural elucidation. We will explore the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule.

Molecular Structure and Spectroscopic Overview

trans-3,5-Dimethoxycinnamic acid (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) possesses a well-defined structure featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.[2] The molecule contains a 1,3,5-trisubstituted aromatic ring, two methoxy groups, a trans-configured carbon-carbon double bond (alkene), and a carboxylic acid moiety. Each of these components contributes uniquely to the NMR, IR, and UV-Vis spectra, allowing for unambiguous identification and assessment of purity.

The following sections will deconstruct the spectroscopic data, explaining the causality behind experimental choices and providing field-proven insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3,5-Dimethoxycinnamic acid, both ¹H (proton) and ¹³C (carbon) NMR provide complementary information to confirm the structural integrity.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is anticipated to display five distinct signals, each corresponding to a unique proton environment in the molecule. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and clearly resolve the acidic proton.[3]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Insights |

| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.[4] |

| ~7.60 | Doublet | 1H | H-β | This vinylic proton is deshielded by the adjacent aromatic ring and the carbonyl group. It couples with H-α, showing a characteristic trans coupling constant (J ≈ 16 Hz).[5] |

| ~6.75 | Doublet (d) or Triplet (t) | 2H | H-2, H-6 | These two aromatic protons are chemically equivalent due to molecular symmetry. They are deshielded by the methoxy groups and will show a small coupling (J ≈ 2-3 Hz) to H-4, appearing as a doublet or a narrow triplet. |

| ~6.55 | Triplet (t) or Multiplet (m) | 1H | H-4 | This aromatic proton is situated between two methoxy groups. It will couple with the two equivalent H-2/H-6 protons, appearing as a triplet (J ≈ 2-3 Hz). |

| ~6.45 | Doublet | 1H | H-α | This vinylic proton is adjacent to the electron-withdrawing carbonyl group. It couples with H-β with a large trans coupling constant (J ≈ 16 Hz).[5] |

| ~3.80 | Singlet | 6H | -OCH₃ | The six protons of the two methoxy groups are chemically equivalent and magnetically isolated, resulting in a sharp, strong singlet. |

Diagram: Predicted ¹H NMR Assignments for this compound

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as mandated by the molecule's symmetry (the two methoxy carbons are equivalent, as are the C-2/C-6 and C-3/C-5 aromatic carbons). Chemical shifts are predicted relative to TMS at 0 ppm.[6][7]

| Predicted Shift (δ, ppm) | Assignment | Rationale & Insights |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| ~161 | C-3, C-5 | Aromatic carbons directly attached to the electron-donating methoxy groups are highly deshielded. |

| ~145 | C-β | The vinylic carbon further from the carbonyl group appears downfield. |

| ~136 | C-1 | The quaternary aromatic carbon to which the acrylic acid side chain is attached. |

| ~118 | C-α | The vinylic carbon alpha to the carbonyl group is shielded relative to C-β. |

| ~107 | C-2, C-6 | These aromatic carbons are ortho to the methoxy groups and are shielded. |

| ~103 | C-4 | This aromatic carbon, situated between two methoxy groups, is expected to be the most shielded of the aromatic carbons. |

| ~56 | -OCH₃ | The carbon atoms of the methoxy groups are highly shielded and appear far upfield. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the 0 ppm reference point.[8]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 300 or 500 MHz spectrometer) should be properly tuned and shimmed to ensure a homogeneous magnetic field and high-resolution spectra.[9]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good quality spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS reference at 0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by features from the carboxylic acid, the aromatic ring, and the alkene moiety. An experimental FTIR spectrum in a mull is available from Sigma-Aldrich.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300–2500 | O-H stretch | Broad, Strong | Carboxylic Acid |

| ~3000 | C-H stretch (sp²) | Medium | Aromatic & Vinylic |

| ~2950, ~2850 | C-H stretch (sp³) | Medium-Weak | Methoxy (-OCH₃) |

| ~1700-1680 | C=O stretch | Strong, Sharp | Carboxylic Acid (conjugated) |

| ~1640 | C=C stretch | Medium | Alkene (vinylic) |

| ~1600, ~1500 | C=C stretch | Medium-Strong | Aromatic Ring |

| ~1250, ~1050 | C-O stretch | Strong | Aryl Ether (-O-CH₃) & Acid |

Interpretation of Key IR Bands

-

O-H Stretch (3300–2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch. This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a wide range of bond strengths and corresponding vibrational frequencies.

-

C=O Stretch (~1690 cm⁻¹): The carbonyl stretch appears as a very strong and sharp peak. Its position below 1700 cm⁻¹ is indicative of conjugation with both the alkene and the aromatic ring, which delocalizes electron density and weakens the C=O double bond.

-

C=C Stretches (~1640, 1600, 1500 cm⁻¹): The spectrum shows distinct peaks for the alkene C=C stretch and the aromatic ring C=C stretches, confirming the presence of unsaturation.

-

C-O Stretches (~1250, 1050 cm⁻¹): Strong absorptions in this fingerprint region correspond to the C-O stretching vibrations of the aryl ether (methoxy) groups and the carboxylic acid.

Diagram: Key IR Vibrational Modes of this compound

Caption: Correlation of functional groups to their IR absorption regions.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of dry this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet. The quality of the pellet is crucial; an opaque or cracked pellet will scatter the IR beam and produce a poor-quality spectrum.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (e.g., CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the conjugated electronic system within a molecule. The chromophore of this compound comprises the aromatic ring conjugated with the acrylic acid moiety. This extended π-system allows for π → π* electronic transitions upon absorption of UV radiation.

Spectral Interpretation

Analysis of the compound via HPLC-MS has shown UV absorbance between 205 nm and 310 nm.[11] Aromatic cinnamic acids typically display two major absorption bands. For this compound in a polar solvent like methanol, the spectrum is expected to show:

-

A primary, high-energy absorption band (λ_max) around 220-240 nm.

-

A secondary, lower-energy absorption band (λ_max) around 290-310 nm. This band is characteristic of the extended conjugation between the benzene ring and the propenoic acid side chain. The methoxy groups, acting as auxochromes, typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted cinnamic acid.

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

| ~290-310 | π → π* | Benzene ring conjugated with C=C and C=O |

Diagram: UV-Vis Chromophore and Electronic Transition

Caption: The π → π* electronic transition responsible for UV absorption.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in the desired analytical range. Methanol or ethanol are common choices as they do not absorb significantly above 210 nm.

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Dilution: Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. This is used to zero the instrument or as a reference scan.

-

Sample Measurement: Rinse and fill a second quartz cuvette with the diluted sample solution. Place it in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Summary and Conclusion

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of key carboxylic acid and aromatic functional groups. UV-Vis spectroscopy verifies the conjugated π-electron system. Finally, NMR spectroscopy provides the ultimate structural proof, mapping out the complete carbon-hydrogen framework. This guide outlines the expected spectral features and provides robust protocols to enable researchers to confidently acquire and interpret high-quality data for this compound, ensuring the integrity and success of their scientific endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of methylphosphonothioic dichloride using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | C11H12O4 | CID 5324677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques [techscience.com]

Chemical and physical properties of 3,5-Dimethoxycinnamic acid

An In-Depth Technical Guide to 3,5-Dimethoxycinnamic Acid: Properties, Analysis, and Applications

Introduction

This compound (DMCA) is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom.[1] Its distinct substitution pattern, with two methoxy groups on the phenyl ring, imparts specific chemical and physical properties that make it a subject of interest in pharmaceutical research, cosmetics, and organic synthesis.[1][2] This guide provides a comprehensive overview of the core characteristics of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural features, physical and chemical properties, spectroscopic signature, synthesis, and key applications, supported by detailed experimental protocols.

Part 1: Core Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section outlines the fundamental identifiers for this compound.

1.1 Nomenclature and Identifiers

-

Systematic IUPAC Name : (2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid[3]

-

Common Synonyms : 3,5-Dimethoxy-trans-cinnamic acid, 3',5'-dimethoxycinnamic acid[3]

-

CAS Registry Number : 16909-11-8[3]

-

EC Number : 240-956-8

-

Molecular Formula : C₁₁H₁₂O₄[3]

-

Molecular Weight : 208.21 g/mol [3]

1.2 Chemical Structure

The structure of this compound features a benzene ring substituted with two methoxy groups (-OCH₃) at positions 3 and 5, and a propenoic acid group at position 1. The double bond in the acrylic acid side chain is predominantly in the trans (E) configuration, which is the more stable isomer.[3]

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

The physical properties of a compound govern its behavior in various matrices, which is critical for formulation, purification, and experimental design.

2.1 Summary of Physical Data

The key physicochemical parameters for this compound are summarized in the table below. These values are essential for predicting its behavior in experimental and industrial settings.

| Property | Value | Source(s) |

| Appearance | White to off-white or light brown crystalline solid. | [2][4] |

| Melting Point | 174-175 °C | [1][4] |

| Boiling Point | 267.4 °C (rough estimate) | [2][4] |

| Density | 1.06 - 1.203 g/cm³ (estimate) | [1][2] |

| Water Solubility | 31.44 mg/L at 25 °C (slightly soluble) | [2][4] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and dichloromethane. | [2] |

| pKa | 4.33 ± 0.10 (Predicted) | [4] |

| Flash Point | 148.5 °C | [1][2] |

2.2 Causality Behind Properties

-

High Melting Point : The planar structure, presence of a carboxylic acid group capable of hydrogen bonding, and stable crystal lattice contribute to a relatively high melting point for a molecule of its size.[1][4]

-

Low Water Solubility : Despite the presence of polar oxygen atoms, the molecule's core is a nonpolar aromatic ring. This significant hydrophobic character limits its solubility in water.[2][4]

-

Organic Solvent Solubility : Its solubility in solvents like ethanol and acetone is predictable. These solvents have both polar and nonpolar characteristics, allowing them to effectively solvate both the carboxylic acid group and the dimethoxy-substituted phenyl ring.[2]

Part 3: Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint of a molecule, essential for its identification, quantification, and structural elucidation.

-

¹H NMR Spectroscopy (Proton NMR) : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic protons of the propenoic acid chain, and the methoxy group protons. The coupling constants between the vinylic protons are characteristic of the trans configuration.

-

¹³C NMR Spectroscopy (Carbon NMR) : The carbon spectrum will reveal signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the methoxy carbons.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid group, C=O stretching of the carboxyl group, C=C stretching from the aromatic ring and the alkene, and C-O stretching from the ether linkages of the methoxy groups.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (208.21 g/mol ) and characteristic fragmentation patterns.[1][3]

Part 4: Chemical Properties and Reactivity

Understanding the chemical behavior of this compound is vital for its synthesis, handling, and application in further chemical transformations.

4.1 Stability

This compound is a relatively stable compound at room temperature when stored in a dry environment.[2][4] However, like many organic acids, it should be protected from strong bases, oxidizing agents, and high temperatures to prevent degradation.

4.2 Reactivity and Key Reactions

The molecule's reactivity is dictated by its three main functional components: the carboxylic acid, the alkene double bond, and the aromatic ring.

Caption: Reactivity centers of this compound.

-

Incompatible Materials : Avoid strong oxidizing agents.[6]

-

Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Part 5: Synthesis and Applications

5.1 Synthesis Pathway

This compound can be synthesized via several established organic reactions. A common and effective method is the Knoevenagel condensation or the related Doebner modification , which involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid.[1][7]

Caption: General workflow for synthesis via Knoevenagel condensation.

5.2 Applications in Research and Development

While its direct therapeutic applications are still under investigation, this compound and its derivatives are valuable in several fields:

-

Pharmaceutical Intermediate : It serves as a building block in the synthesis of more complex bioactive molecules.[1] Cinnamic acid derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][8]

-

Cosmetics : Due to its antioxidant properties and its conjugated structure that can absorb UV radiation, it has potential applications in skin care products as a fragrance, preservative, and protective agent.[2][9]

-

Food Industry : It can be explored for use as a food preservative and antioxidant, helping to extend the shelf life and maintain the quality of food products.[2]

Part 6: Key Experimental Protocols

The following protocols are standardized methodologies for characterizing this compound. They are designed to be self-validating and reproducible.

Protocol 1: Determination of Melting Point

-

Objective : To accurately determine the melting point range of a purified sample of this compound.

-

Apparatus : Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.

-

Methodology :

-

Ensure the sample is completely dry and finely powdered. Gently crush a small amount of the crystalline solid using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C/min) to approach the expected melting point (~175 °C).

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire solid has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. A sharp range (≤ 1 °C) indicates high purity.

-

Protocol 2: General Solubility Assessment

-

Objective : To qualitatively and semi-quantitatively determine the solubility of this compound in various solvents.

-

Materials : this compound, selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate), vials, magnetic stirrer, analytical balance.

-

Methodology :

-

Weigh approximately 10 mg of the compound into a clean, dry vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) while stirring continuously at a constant temperature (e.g., 25 °C).

-

Observe for complete dissolution. Record the volume of solvent required.

-

Categorize the solubility based on standard definitions (e.g., USP solubility definitions). For a more quantitative measure, continue adding known masses of the solute to a fixed volume of solvent until saturation is reached (solid remains undissolved after prolonged stirring).

-

The static gravimetric method can be used for precise data: equilibrate a saturated solution at a specific temperature, then carefully evaporate a known volume of the supernatant and weigh the residue.[10]

-

Protocol 3: Synthesis via Doebner-Knoevenagel Condensation

-

Objective : To synthesize this compound from 3,5-dimethoxybenzaldehyde and malonic acid.

-

Reagents : 3,5-dimethoxybenzaldehyde, malonic acid, pyridine (as solvent and catalyst), piperidine (as co-catalyst), hydrochloric acid (for acidification), water.

-

Methodology :

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (~1.5-2.0 eq) in pyridine.[7]

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture gently (e.g., 80-100 °C) and monitor the evolution of CO₂ gas, which indicates the progress of the decarboxylation step.[7]

-

After the reaction is complete (typically 2-4 hours, can be monitored by TLC), cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2). This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual pyridine and salts.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.

-

Part 7: Safety and Handling

Proper handling is crucial to ensure laboratory safety.

-

General Handling : Use in a well-ventilated area. Avoid inhaling dust.[2] Avoid contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.[2]

-

Storage : Store in a cool, dry place away from incompatible materials like strong oxidants. Keep the container tightly sealed.[2][4]

-

First Aid : In case of eye or skin contact, rinse immediately with plenty of water and seek medical advice.[2]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS#: 16909-11-8 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

The Enigmatic Role of 3,5-Dimethoxycinnamic Acid in Plant Metabolism: A Technical Guide

Preamble: Unveiling a Lesser-Known Phenylpropanoid

Within the intricate web of plant secondary metabolism, the phenylpropanoid pathway stands as a cornerstone, giving rise to a vast arsenal of compounds essential for survival, defense, and interaction with the environment. While molecules like lignin precursors and flavonoids have been extensively studied, many intermediates and derivatives remain in the scientific periphery. This guide focuses on one such molecule: 3,5-dimethoxycinnamic acid . Although direct research on this specific compound is nascent, its structural relationship to key metabolic players suggests a significant, albeit underexplored, biological role. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, synthesizing current knowledge on methoxylated cinnamic acids to illuminate the probable functions and metabolic context of this compound in plants. We will delve into its likely biosynthesis, potential physiological roles, and the experimental methodologies required to further elucidate its function.

The Chemical Context: Structure and Properties

This compound is a derivative of cinnamic acid, characterized by a phenyl group substituted with two methoxy groups at the 3 and 5 positions and a propenoic acid side chain.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | Solid | [1] |

| General Class | Phenylpropanoid, Methoxycinnamic Acid | [2][3] |

The presence of the methoxy groups significantly influences the molecule's polarity, reactivity, and biological activity compared to its hydroxylated counterparts.

Biosynthesis: A Journey Through the Phenylpropanoid Pathway

The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[3][4][5] While a specific, dedicated pathway for this compound has not been definitively elucidated in the literature, its structure strongly suggests a sequence of hydroxylation and methylation reactions catalyzed by well-characterized enzyme families.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a central hub in phenylpropanoid metabolism.[5][6] From this point, the pathway to this compound likely involves a series of enzymatic modifications. The key enzymes in this process are O-methyltransferases (OMTs), which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring.[7][8] Plant OMTs are a large and diverse family of enzymes with varying substrate specificities.[7][9]

Based on the known substrate specificities of plant OMTs, a plausible route to this compound would involve the sequential methylation of a 3,5-dihydroxycinnamic acid precursor. The existence and synthesis of this precursor would be a critical area for future research.

Biological Roles in Plant Metabolism

While direct evidence for the specific functions of this compound in plants is limited, its structural similarity to other well-studied cinnamic acid derivatives allows for informed hypotheses regarding its biological roles.

Allelopathy: Chemical Warfare in the Plant Kingdom

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms.[10] Cinnamic acid and its derivatives are well-documented allelochemicals.[10] These compounds can leach from plant tissues, be exuded from roots, or be released during the decomposition of plant litter, subsequently inhibiting the germination and growth of neighboring plants.

The phytotoxic effects of cinnamic acids are often attributed to their ability to disrupt cell membrane permeability, interfere with nutrient uptake, and induce oxidative stress in target plants.[11] The methoxy groups of this compound likely enhance its lipophilicity, potentially increasing its ability to penetrate the cell membranes of competing plants.

Plant Defense and Stress Response

The phenylpropanoid pathway is a critical component of the plant's defense system against pathogens and herbivores.[2][6] Upon pathogen attack or wounding, plants often upregulate the biosynthesis of phenylpropanoids, including cinnamic acid derivatives, which can act as phytoalexins or strengthen cell walls through lignification.

Furthermore, cinnamic acids have been implicated in the plant's response to abiotic stressors such as salinity.[12][13] Exogenous application of cinnamic acid has been shown to mitigate the negative effects of salt stress in maize by enhancing the activity of reactive oxygen species (ROS) scavenging enzymes.[13] It is plausible that this compound contributes to the antioxidant capacity of plant tissues, helping to neutralize ROS generated during periods of stress. The antioxidant potential of related methoxycinnamic acids is well-established.[14]

A Potential Signaling Molecule

Recent research has highlighted the role of some cinnamic acid derivatives as signaling molecules. For instance, cis-cinnamic acid has been identified as a natural auxin efflux inhibitor, thereby influencing root development.[15] While there is currently no evidence to suggest a similar role for this compound, its potential to interact with cellular signaling pathways should not be overlooked. Future research could explore its effects on phytohormone homeostasis and signal transduction cascades.

Experimental Protocols for Investigation

To further elucidate the biological role of this compound, a combination of analytical and biological assays is required.

Extraction and Quantification from Plant Tissues

A robust and validated analytical method is essential for determining the presence and concentration of this compound in plant extracts. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable technique for this purpose.[16][17][18]

Step-by-Step Protocol for Extraction and HPLC-DAD Analysis:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Accurately weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (HPLC grade).

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants.

-

-

Sample Clean-up (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 SPE cartridge is suitable for this purpose.

-

-

HPLC-DAD Analysis:

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a column oven, an autosampler, and a diode-array detector.[16]

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic acid in water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-32 min: Linear gradient back to 95% A, 5% B

-

32-40 min: Hold at 95% A, 5% B for column re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: Monitor at the maximum absorbance wavelength for this compound (determined by running a standard).

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at a range of concentrations.

-

Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.

-

Phytotoxicity Bioassay for Allelopathic Potential

To assess the allelopathic potential of this compound, a simple seed germination and seedling growth bioassay can be performed.[19][20][21][22][23] Lettuce (Lactuca sativa) is a commonly used indicator species due to its rapid germination and sensitivity to phytotoxic compounds.[19][22]

Step-by-Step Protocol for Phytotoxicity Bioassay:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with distilled water).

-

Create a series of dilutions to test a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).

-

Include a control with only the solvent at the same concentration as in the highest test solution.

-

-

Bioassay Setup:

-

Place a sheet of Whatman No. 1 filter paper in a sterile 9-cm Petri dish.

-

Pipette 3 mL of a test solution or the control solution onto the filter paper, ensuring it is evenly moistened.

-

Place 25 lettuce seeds evenly spaced on the filter paper.

-

Seal each Petri dish with parafilm to prevent evaporation.

-

Prepare at least three replicate dishes for each concentration and the control.

-

-

Incubation:

-

Incubate the Petri dishes in the dark at 25°C in a growth chamber for 72 hours.

-

-

Data Collection and Analysis:

-

After 72 hours, count the number of germinated seeds in each dish to calculate the germination percentage.

-

Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) of at least 10 seedlings from each dish.

-

Calculate the average radicle and hypocotyl length for each treatment.

-

Express the results as a percentage of the control.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

| Concentration (mM) | Germination (%) | Average Radicle Length (mm) | Average Hypocotyl Length (mm) |

| Control | |||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 2.0 |

Future Directions and Concluding Remarks

The study of this compound in plant metabolism is a field ripe for discovery. While this guide provides a framework based on established knowledge of the broader phenylpropanoid pathway, several key questions remain unanswered:

-

What is the precise biosynthetic pathway leading to this compound in plants? Identifying the specific O-methyltransferases and their substrates is a critical next step.

-

In which plant species and tissues is this compound most abundant? A comprehensive screening of various plant species is needed to identify model organisms for further study.

-

What are the specific molecular targets and signaling pathways modulated by this compound? Investigating its effects on gene expression, protein activity, and phytohormone signaling will provide deeper insights into its biological function.

-

What is the metabolic fate of this compound in plants? Understanding how it is conjugated, degraded, or incorporated into other molecules will complete our understanding of its role in the metabolic network.

By employing the methodologies outlined in this guide and focusing on these key research questions, the scientific community can begin to unravel the enigmatic role of this compound, adding another piece to the complex and fascinating puzzle of plant secondary metabolism.

References

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maxapress.com [maxapress.com]

- 10. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Impact of cinnamic acid on physiological and anatomical changes in maize plants ( Zea mays L. ) grown under salinity stress | Semantic Scholar [semanticscholar.org]

- 13. Cinnamic acid induced changes in reactive oxygen species scavenging enzymes and protein profile in maize (Zea mays L.) plants grown under salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation1[OPEN] | Semantic Scholar [semanticscholar.org]

- 16. phcogres.com [phcogres.com]

- 17. HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. [pharmacia.pensoft.net]

- 18. phcogj.com [phcogj.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Search for a standard phytotoxic bioassay for allelochemicals. Selection of standard target species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

3,5-Dimethoxycinnamic acid synonyms and CAS number

An In-Depth Technical Guide to 3,5-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 16909-11-8) is a specialized aromatic carboxylic acid, a derivative of cinnamic acid characterized by two methoxy groups at the 3 and 5 positions of the phenyl ring. While its isomers, such as 3,4-dimethoxycinnamic acid, are more extensively studied for broad therapeutic effects, this compound holds unique value in distinct biological and synthetic contexts. It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including novel kinase inhibitors for oncology.[1] Furthermore, it has been identified as a natural product with specific bioactivities, including antifungal properties and a functional role in the bioluminescence of certain fungi.[2] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, established analytical methodologies, and a summary of its documented applications, offering a foundational resource for its use in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific work. The compound is systematically identified by its CAS Registry Number and a variety of synonyms used across chemical literature and commercial suppliers.

-

CAS Registry Number : 16909-11-8[3]

-

Molecular Formula : C₁₁H₁₂O₄[3]

-

Molecular Weight : 208.21 g/mol

-

IUPAC Name : (E)-3-(3,5-Dimethoxyphenyl)prop-2-enoic acid

-

Common Synonyms :

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and formulation characteristics, which are critical parameters in both synthetic chemistry and drug development.

| Property | Value | Reference(s) |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 174-175 °C | [1][2] |

| Boiling Point | 267.4 °C (rough estimate) | [1] |

| Water Solubility | 31.44 mg/L (at 25 °C) | [1] |

| pKa (Predicted) | 4.33 ± 0.10 | [1] |

| SMILES String | COc1cc(OC)cc(\C=C\C(O)=O)c1 | [2] |

| InChI Key | VLSRUFWCGBMYDJ-ONEGZZNKSA-N | [3] |

Synthesis and Manufacturing

The most reliable and common method for synthesizing this compound is the Knoevenagel-Doebner Condensation . This reaction provides a high-yield pathway by forming a carbon-carbon bond between an aromatic aldehyde and an active methylene compound, in this case, malonic acid. The use of a pyridine/piperidine catalyst system is a well-established modification that facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.

Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[4]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).

-

Solvent Addition : Add sufficient pyridine to dissolve the reactants upon gentle warming (e.g., to 50 °C). The complete dissolution of malonic acid before catalysis is crucial for reaction control.

-

Catalyst Addition : Add piperidine (approx. 0.1 eq) to the solution.

-

Reaction Execution : Heat the mixture to an internal temperature of 80–85 °C and maintain for 1 hour. Following this, increase the temperature to reflux (approx. 110-115 °C) for an additional 2-3 hours. The evolution of CO₂ gas should be observed as the reaction progresses.

-

Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing a large volume of cold water (approx. 10x the volume of pyridine used).

-

Acidification & Precipitation : Slowly acidify the aqueous mixture with concentrated hydrochloric acid (HCl) while stirring until it is strongly acidic (pH 1-2). A light-colored precipitate of crude this compound will form.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with several portions of cold water to remove residual pyridine hydrochloride.

-

Purification : For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a dilute aqueous solution of sodium hydroxide, filtering to remove any insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with HCl. The final product is collected by filtration, washed with cold water, and dried under vacuum.

Applications in Research and Drug Development

While not as broadly studied as other isomers, this compound is a compound of significant interest in several specialized areas of research and development. Its utility stems from its role as both a bioactive natural product and a key synthetic building block.

-

Pharmaceutical Intermediate : The compound is a valuable precursor in multi-step organic synthesis. It has been cited as an intermediate in synthetic routes for novel kinase inhibitors, such as those targeting the Fibroblast Growth-Factor Receptor (FGFR), which is a target in cancer therapy.[1]

-

Natural Product Research : this compound was isolated from the bioluminescent fungus Mycena chlorophos. Research identified it as a key component that increases the intensity of the fungus's light emission, pointing to a specific biochemical role in this natural process.[2]

-

Antifungal Activity : In vitro studies have demonstrated that this compound possesses antifungal activity against various filamentous fungi. This suggests potential applications as a lead compound for developing new antifungal agents.

-

Agrochemical Research : The compound has been investigated for its potential use in agriculture as a seed dressing to protect oilseed rape crops from slug damage, highlighting its bioactivity in an ecological context.[2]

-

Drug Formulation Studies : Its ability to form complexes with cyclodextrins has been studied, which is relevant for improving the solubility and bioavailability of drug molecules in pharmaceutical formulations.[2]

Analytical Methodologies

Accurate quantification and identification are essential for both quality control of the synthetic product and for pharmacokinetic or metabolomic studies. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for this purpose.

General Protocol: HPLC-DAD Analysis

This protocol is a standard, robust method for the analysis of cinnamic acid derivatives and can be optimized for this compound.[5][6]

-

Chromatographic System : An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column : A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size) is highly effective.

-

Column Temperature : Maintain at 30 °C for reproducible retention times.

-

Mobile Phase :

-

Solvent A : 0.1% Trichloroacetic Acid or Phosphoric Acid in Water (provides sharp peak shape).

-

Solvent B : Acetonitrile.

-

-

Gradient Elution : A gradient is necessary to ensure good separation from impurities or other related compounds. A typical gradient would be:

-

Start with 5-10% B.

-

Linearly increase to 70-80% B over 25-30 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

-

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Detection : Monitor using DAD. The UV spectrum for cinnamic acids typically shows a maximum absorbance (λmax) around 300-320 nm. The entire spectrum from 200-400 nm should be recorded to ensure peak purity.

-

Standard Preparation : Prepare a stock solution of high-purity this compound in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve for quantification.

Safety and Handling

Adherence to standard laboratory safety protocols is required when handling this compound.

-

Hazard Classification : Irritant (Xi).[1]

-

Hazard Statements (H-phrases) : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (P-phrases) :

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE) : Use chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

The Therapeutic Potential of 3,5-Dimethoxycinnamic Acid Derivatives: A Technical Guide for Researchers

Abstract

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant scientific attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the health benefits of 3,5-dimethoxycinnamic acid and its synthetic derivatives. While research on this specific scaffold is emerging, this guide synthesizes current knowledge, drawing parallels from structurally similar and well-studied analogs like sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. We will delve into the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these compounds, elucidating their mechanisms of action through key signaling pathways. Detailed experimental protocols and quantitative data are provided to empower researchers in drug discovery and development to explore the therapeutic promise of this chemical class.

Introduction: The Cinnamic Acid Scaffold and the Promise of Methoxylation

Cinnamic acid, a simple phenylpropanoid, serves as a versatile backbone for a multitude of bioactive molecules found throughout the plant kingdom. The therapeutic potential of these compounds is often dictated by the substitution pattern on the phenyl ring. Methoxylation, in particular, has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of cinnamic acid derivatives, often enhancing their bioavailability and biological activity.[1] This guide focuses on derivatives of this compound, a scaffold that, while less explored than some of its counterparts, holds considerable promise for therapeutic development. Given the limited direct research on this compound derivatives, we will draw upon the extensive literature on the closely related sinapic acid and 3,4,5-trimethoxycinnamic acid (TMCA) derivatives to infer potential mechanisms and guide future research.

Antioxidant Properties: Scavenging Free Radicals and Modulating Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of chronic diseases. Cinnamic acid derivatives, particularly those with methoxy and hydroxyl substitutions, are potent antioxidants.

Mechanism of Antioxidant Action

The antioxidant capacity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group (if present, as in the case of sinapic acid) or to delocalize an unpaired electron through the conjugated system of the phenyl ring and the propenoic acid side chain. This effectively neutralizes free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and other reactive species.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the free radical scavenging activity of this compound derivatives.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound derivative)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Preparation of Test Compounds: Prepare a stock solution of the test compound and the positive control (ascorbic acid) in methanol or ethanol. A series of dilutions should be prepared to determine the IC50 value.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Effects: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[2][3] Derivatives of 3,5-dihydroxycinnamic acid have been shown to inhibit both COX-2 and 5-LOX, thereby reducing the production of these pro-inflammatory molecules.[2] It is plausible that this compound derivatives share this dual inhibitory activity.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sinapic acid has been shown to suppress the activation of the NF-κB pathway.[1] This inhibitory action is a key mechanism underlying the anti-inflammatory effects of these compounds.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound derivatives on COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening kit (commercial kits are available)

-

Test compound

-

Celecoxib (positive control)

-

96-well plate

-

Fluorometric or colorimetric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the instructions of the commercial kit. This typically includes the enzyme, substrate, and detection reagents.

-

Compound Preparation: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay:

-

Add the COX-2 enzyme to each well of the 96-well plate.

-

Add the test compound or positive control at various concentrations.

-

Incubate for a specified time at the recommended temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

-

Detection: After a set incubation period, stop the reaction and measure the product formation using a fluorometric or colorimetric plate reader, according to the kit's instructions.

-

Calculation: Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC50 value.

Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Cinnamic acid derivatives have emerged as promising candidates due to their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Mechanisms of Anticancer Activity

Studies on cinnamic acid and its derivatives have revealed several mechanisms underlying their anticancer effects, including:

-

Induction of Apoptosis: Many cinnamic acid derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[6]

-

Inhibition of Angiogenesis: Some derivatives may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Cytotoxicity Against Cancer Cell Lines